3-[(3-Fluorobenzyl)oxy]benzaldehyde 3-[(3-Fluorobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 590353-54-1
VCID: VC1977488
InChI: InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol

3-[(3-Fluorobenzyl)oxy]benzaldehyde

CAS No.: 590353-54-1

Cat. No.: VC1977488

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Fluorobenzyl)oxy]benzaldehyde - 590353-54-1

Specification

CAS No. 590353-54-1
Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
IUPAC Name 3-[(3-fluorophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H11FO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Standard InChI Key YEMLHGPVSJDWGD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O
Canonical SMILES C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=O

Introduction

3-[(3-Fluorobenzyl)oxy]benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by a benzaldehyde core substituted with a fluorobenzyl ether group at the meta position. This compound is often used in chemical synthesis and pharmaceutical research due to its structural versatility and potential biological activity.

Structural Features

3D Conformation:
The molecular structure exhibits a planar arrangement of the aromatic rings, which are connected by a flexible ether bond. The fluorine atom introduces electronic effects that can influence reactivity and interaction with biological targets.

Key Functional Groups:

  • Aldehyde (-CHO): Contributes to reactivity in condensation reactions.

  • Fluorobenzyl Ether: Enhances stability and modifies electronic properties.

Synthesis

The synthesis of 3-[(3-Fluorobenzyl)oxy]benzaldehyde typically involves:

  • Starting Materials:

    • 3-fluorobenzyl alcohol

    • 3-hydroxybenzaldehyde

  • Reaction Pathway:

    • The reaction proceeds via etherification, where the hydroxyl group of benzaldehyde reacts with the alcohol in the presence of a suitable catalyst (e.g., acid or base).

    • Common solvents include dichloromethane or ethanol.

    • Reaction conditions are optimized to prevent side reactions such as overoxidation or polymerization.

Applications

5.1 Pharmaceutical Research:
This compound serves as a precursor in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to its aldehyde functionality and electron-withdrawing fluorine atom.

5.2 Material Science:
The electron-rich aromatic system makes it useful in designing advanced materials, such as liquid crystals or organic semiconductors.

5.3 Organic Synthesis:
It is employed in:

  • Condensation reactions (e.g., Schiff base formation).

  • Cross-coupling reactions for complex molecule assembly.

Analytical Data

6.1 Spectroscopic Characterization:

  • NMR (Nuclear Magnetic Resonance):

    • Proton signals for aromatic hydrogens and aldehyde proton typically appear between δ\delta 7–10 ppm.

  • IR (Infrared Spectroscopy):

    • Aldehyde stretch: ~1700 cm1^{-1}

    • Ether stretch: ~1100–1200 cm1^{-1}

6.2 Crystallography:

  • X-ray diffraction studies reveal planar aromatic rings with interplanar angles influenced by substituent effects.

Safety and Handling

While specific toxicological data for this compound may not be widely available, general precautions for handling aldehydes and fluorinated compounds should be observed:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood.

  • Avoid inhalation or skin contact.

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